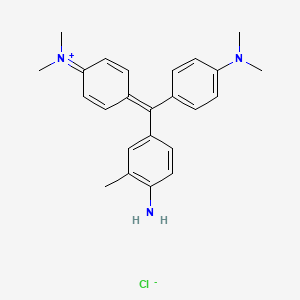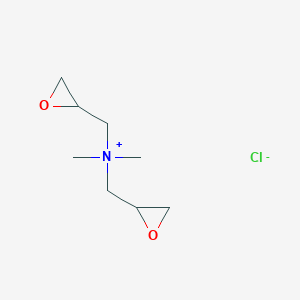
(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This specific compound is characterized by its unique structure, which includes a methoxystyryl group attached to the xanthine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine typically involves the condensation of 1,3-diethyl-7-methylxanthine with 2-methoxybenzaldehyde. This reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The reaction conditions usually include refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted xanthine derivatives.
Scientific Research Applications
(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, such as cyclic AMP (cAMP) signaling, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its methoxystyryl group, in particular, may enhance its binding affinity to certain receptors or alter its metabolic stability.
Properties
CAS No. |
155271-39-9 |
|---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)12-11-13-9-7-8-10-14(13)26-4/h7-12H,5-6H2,1-4H3/b12-11+ |
InChI Key |
JXAFEYJLBBLDTN-VAWYXSNFSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=CC=C3OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



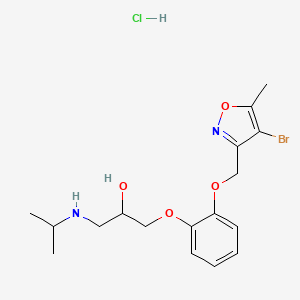
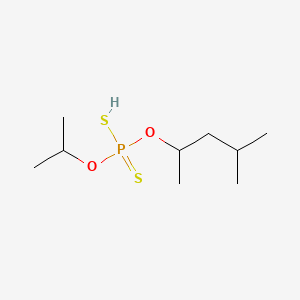


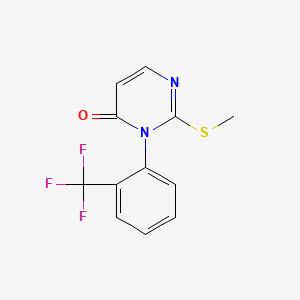

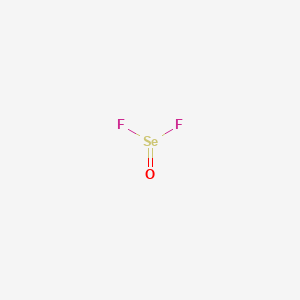

![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)


